(3S)-3-amino-4-(1-methyl-1H-indol-3-yl)butanoic acid
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Overview
Description
(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid is a chiral amino acid derivative featuring an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid typically involves the following steps:
Amino Acid Formation: The amino acid moiety can be introduced through various methods, including the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by amino acid functionalization. Optimized reaction conditions, such as temperature control and the use of catalysts, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid can undergo several types of chemical reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation methods, typically involving palladium or platinum catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Acylated or alkylated amino acid derivatives.
Scientific Research Applications
(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
5-Hydroxytryptophan (5-HTP): A precursor to serotonin with an additional hydroxyl group.
Indole-3-acetic acid (IAA): A plant hormone with a similar indole structure.
Uniqueness
(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid is unique due to its specific chiral configuration and the presence of a methyl group on the indole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-amino-4-(1-methylindol-3-yl)butanoic acid |
InChI |
InChI=1S/C13H16N2O2/c1-15-8-9(6-10(14)7-13(16)17)11-4-2-3-5-12(11)15/h2-5,8,10H,6-7,14H2,1H3,(H,16,17) |
InChI Key |
KVNQDSZTNZOZAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(CC(=O)O)N |
Origin of Product |
United States |
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